molecular formula C11H21N3O4S B14866751 Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate

Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate

Cat. No.: B14866751
M. Wt: 291.37 g/mol
InChI Key: UWMMCQKOHVUUBT-UHFFFAOYSA-N
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Description

Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and a thiadiazolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate typically involves multiple steps, starting from commercially available precursorsThe tert-butyl group is often introduced via tert-butyl chloroformate in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would generally follow similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiadiazolidine moiety can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can target the thiadiazolidine ring, potentially leading to ring-opening or other structural modifications.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction might produce various ring-opened products.

Scientific Research Applications

Tert-butyl 3-(1,1-dioxido-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the

Properties

Molecular Formula

C11H21N3O4S

Molecular Weight

291.37 g/mol

IUPAC Name

tert-butyl 3-(1,1-dioxo-1,2,5-thiadiazolidin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C11H21N3O4S/c1-11(2,3)18-10(15)13-6-4-9(8-13)14-7-5-12-19(14,16)17/h9,12H,4-8H2,1-3H3

InChI Key

UWMMCQKOHVUUBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)N2CCNS2(=O)=O

Origin of Product

United States

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